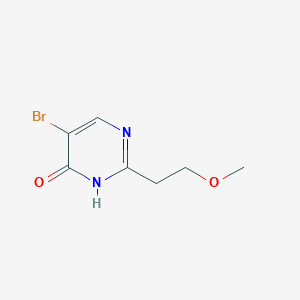

5-Bromo-2-(2-methoxyethyl)-3,4-dihydropyrimidin-4-one

Description

5-Bromo-2-(2-methoxyethyl)-3,4-dihydropyrimidin-4-one is a brominated dihydropyrimidinone derivative characterized by a pyrimidine core with a bromine atom at position 5 and a 2-methoxyethyl substituent at position 2. This structure places it within a class of heterocyclic compounds known for diverse biological activities and synthetic versatility.

Properties

Molecular Formula |

C7H9BrN2O2 |

|---|---|

Molecular Weight |

233.06 g/mol |

IUPAC Name |

5-bromo-2-(2-methoxyethyl)-1H-pyrimidin-6-one |

InChI |

InChI=1S/C7H9BrN2O2/c1-12-3-2-6-9-4-5(8)7(11)10-6/h4H,2-3H2,1H3,(H,9,10,11) |

InChI Key |

NORYPJQXKDWISJ-UHFFFAOYSA-N |

Canonical SMILES |

COCCC1=NC=C(C(=O)N1)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(2-methoxyethyl)-3,4-dihydropyrimidin-4-one typically involves the bromination of a suitable pyrimidinone precursor followed by the introduction of the methoxyethyl group. One common method involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to achieve selective bromination. The methoxyethyl group can be introduced through a nucleophilic substitution reaction using a suitable alkylating agent like 2-methoxyethyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(2-methoxyethyl)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a thiol can yield a thioether derivative, while oxidation can produce a corresponding sulfoxide or sulfone.

Scientific Research Applications

5-Bromo-2-(2-methoxyethyl)-3,4-dihydropyrimidin-4-one has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2-methoxyethyl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxyethyl group can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with the target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Structural and Substituent Analysis

The following compounds share the dihydropyrimidinone core but differ in substituents, leading to variations in properties and applications:

Substituent Effects :

- Position 2 : The 2-methoxyethyl group in the target compound introduces ether oxygen, enhancing solubility compared to cyclobutylmethyl (lipophilic, ) or chlorinated analogs (polar, ).

- Position 5 : Bromine’s electron-withdrawing nature may stabilize the ring system, as seen in pesticidal bromacil derivatives .

Physical and Chemical Properties

Molecular Weight and Formula :

- Melting Points: Cinnamoyl-substituted dihydropyrimidinone: 159–161°C . 5-Bromo-2-chloropyrimidin-4-amine: 187–188°C (460–461 K) .

- Synthetic Yields: The cinnamoyl derivative was synthesized in 45% yield via KOH-mediated condensation , while 5-bromo-2-chloropyrimidin-4-amine achieved 90% yield using stannous chloride reduction .

Biological Activity

5-Bromo-2-(2-methoxyethyl)-3,4-dihydropyrimidin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

- Molecular Formula : CHBrNO

- Molecular Weight : 233.06 g/mol

- Structure : The compound features a bromine atom, a methoxyethyl side chain, and a dihydropyrimidinone core, which contribute to its unique reactivity and interaction profiles in biological systems.

Mechanisms of Biological Activity

The biological activity of 5-Bromo-2-(2-methoxyethyl)-3,4-dihydropyrimidin-4-one is primarily attributed to its ability to interact with specific biological targets through non-covalent interactions. The presence of the bromine atom enhances the compound's capacity for hydrogen bonding and hydrophobic interactions, which are critical for modulating enzyme activities and receptor binding.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes by binding to their active sites or allosteric sites, altering their activity.

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria.

- Anticancer Potential : Research suggests that it may possess anticancer properties, potentially inhibiting the growth of cancer cells through various pathways.

Antimicrobial Properties

5-Bromo-2-(2-methoxyethyl)-3,4-dihydropyrimidin-4-one has demonstrated significant antimicrobial activity. In vitro studies have shown effectiveness against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 200 µg/mL |

| Escherichia coli | 400 µg/mL |

| Klebsiella pneumoniae | 600 µg/mL |

These findings suggest that the compound could be developed as a potential antimicrobial agent.

Anticancer Activity

In studies evaluating the anticancer effects of various pyrimidine derivatives, 5-Bromo-2-(2-methoxyethyl)-3,4-dihydropyrimidin-4-one showed promising results in inhibiting the proliferation of cancer cell lines such as MCF-7 and A549. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Studies

- Anticancer Efficacy Study : A study reported that derivatives similar to 5-Bromo-2-(2-methoxyethyl)-3,4-dihydropyrimidin-4-one exhibited IC values ranging from 0.01 µM to 0.12 µM against various cancer cell lines, indicating potent anticancer activity compared to standard agents .

- Antimicrobial Assessment : In a comparative analysis of several pyrimidine derivatives against microbial strains, it was found that compounds with similar structures exhibited enhanced antimicrobial efficacy at concentrations between 200 µg/mL and 800 µg/mL .

Research Findings

Recent literature highlights several studies focusing on the synthesis and biological evaluation of this compound:

- Synthesis Methods : Various synthetic routes have been explored for producing 5-Bromo-2-(2-methoxyethyl)-3,4-dihydropyrimidin-4-one, including microwave-assisted synthesis which enhances yields and reduces reaction times.

- In Vitro Studies : In vitro assays have confirmed its ability to modulate enzyme activities and exhibit selective toxicity towards cancer cells while being less harmful to normal cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.